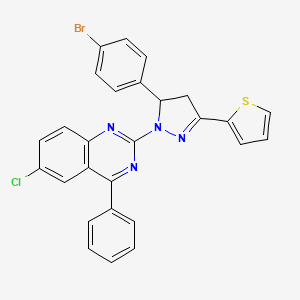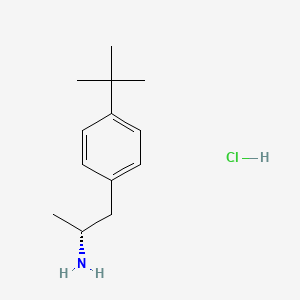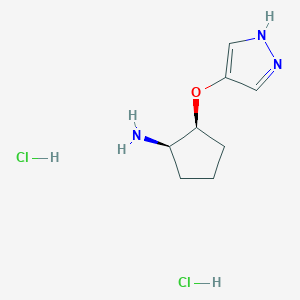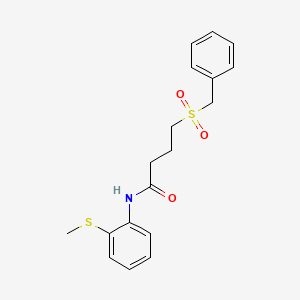![molecular formula C21H16N4O5 B2634218 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942002-06-4](/img/no-structure.png)
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H16N4O5 and its molecular weight is 404.382. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates via Curtius rearrangement presents a methodological approach to producing urea derivatives, including those related to the compound . These transformations enable the synthesis of novel alkyl derivatives, showcasing the diversity and potential for creating a wide range of structurally related compounds (Khouili et al., 2021).
Potential Applications
- Research on the synthesis, DFT studies, and biological applications of novel compounds containing Lawsone highlights the importance of these compounds in antioxidant and antitumor activities. This underscores the potential medical and pharmaceutical applications of structurally similar compounds, thereby suggesting possible areas of application for the compound (Hassanien et al., 2022).
- The study on co-sensitization with near-IR absorbing cyanine dye for improving photoelectric conversion in dye-sensitized solar cells indicates the utility of certain chemical compounds in enhancing the efficiency of solar cells. This could imply potential applications in energy conversion for compounds with similar structural features or functionalities (Wu et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of benzo[d][1,3]dioxole-5-carboxylic acid with 2-aminobenzophenone to form 3-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2,3-dihydroquinazoline-4(1H)-carboxylic acid. This intermediate is then reacted with furan-2-carbaldehyde to form the corresponding Schiff base, which is subsequently reduced to the desired product using a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Starting Materials": [ "Benzo[d][1,3]dioxole-5-carboxylic acid", "2-aminobenzophenone", "Furan-2-carbaldehyde", "Reducing agent (e.g. sodium borohydride or lithium aluminum hydride)" ], "Reaction": [ "Step 1: Condensation of benzo[d][1,3]dioxole-5-carboxylic acid with 2-aminobenzophenone in the presence of a coupling agent such as EDC or DCC to form 3-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2,3-dihydroquinazoline-4(1H)-carboxylic acid.", "Step 2: Reaction of 3-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2,3-dihydroquinazoline-4(1H)-carboxylic acid with furan-2-carbaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form the corresponding Schiff base.", "Step 3: Reduction of the Schiff base using a reducing agent such as sodium borohydride or lithium aluminum hydride to form (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Numéro CAS |
942002-06-4 |
Nom du produit |
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Formule moléculaire |
C21H16N4O5 |
Poids moléculaire |
404.382 |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H16N4O5/c26-20(22-13-7-8-17-18(10-13)30-12-29-17)24-19-15-5-1-2-6-16(15)23-21(27)25(19)11-14-4-3-9-28-14/h1-10H,11-12H2,(H2,22,24,26) |
Clé InChI |
CQPRJJRHNCBQTN-LYBHJNIJSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C=CC=CC4=NC(=O)N3CC5=CC=CO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2634139.png)
![6-[4-(4,6-Dimethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2634140.png)


![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2634143.png)




![1-[(4-Fluorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2634149.png)



